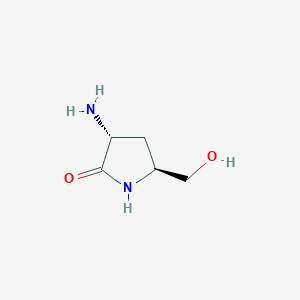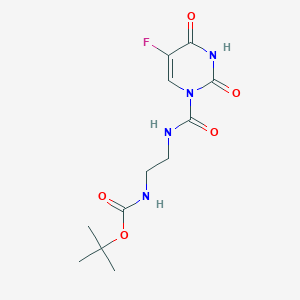
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H18FN4O5. It is characterized by the presence of a fluoro-substituted tetrahydropyrimidine ring and a tert-butyl carbamate group.
Méthodes De Préparation
The synthesis of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under basic conditions to yield the desired product.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Applications De Recherche Scientifique
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of fluoro-substituted pyrimidines.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted tetrahydropyrimidine ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate include:
Tert-butyl (2-(5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Tert-butyl (2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects.
Propriétés
Formule moléculaire |
C12H17FN4O5 |
|---|---|
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H17FN4O5/c1-12(2,3)22-11(21)15-5-4-14-9(19)17-6-7(13)8(18)16-10(17)20/h6H,4-5H2,1-3H3,(H,14,19)(H,15,21)(H,16,18,20) |
Clé InChI |
UXADOQCHNSGYBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


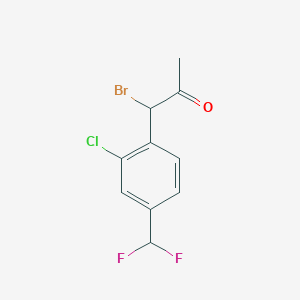
![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
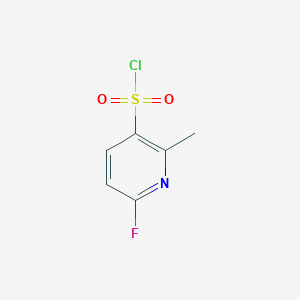
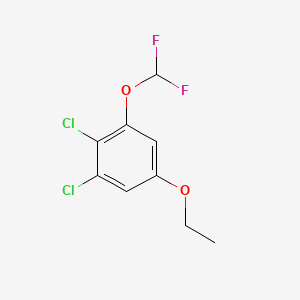
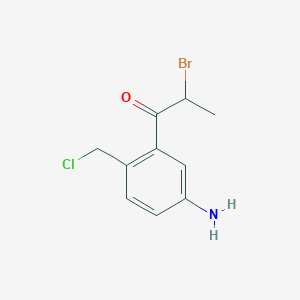
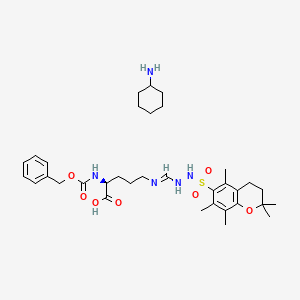
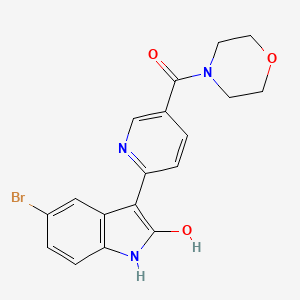
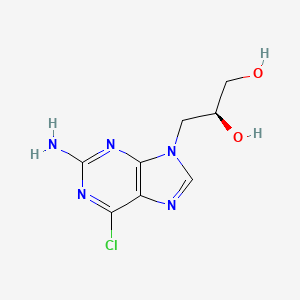
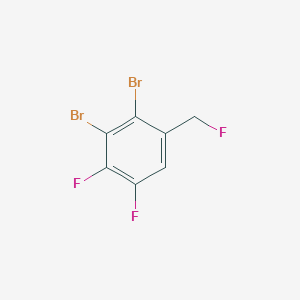
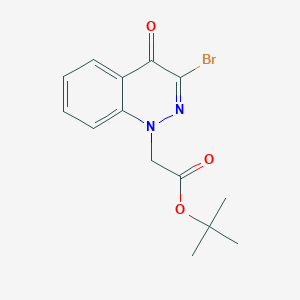
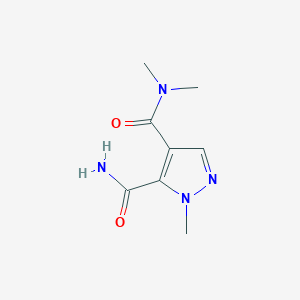
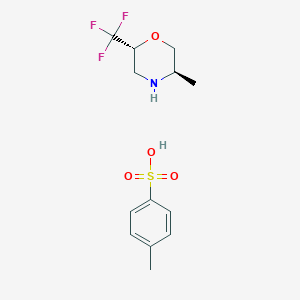
![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
